1-Butyl-3-methylimidazolium hydroxide

Descripción general

Descripción

Synthesis Analysis

1-Butyl-3-methylimidazolium hydroxide is synthesized through several methods, including the alkylation of imidazole with butyl and methyl halides. The synthesis process often involves an anion exchange reaction to introduce the hydroxide anion into the ionic liquid structure, which can be performed under various conditions to optimize yield and purity. For example, 1-Butyl-3-methylimidazolium hydrogen sulfate has been used as a catalyst for synthesizing other compounds, indicating the versatility of ionic liquids derived from this compound in synthesis applications (Niknam et al., 2009).

Molecular Structure Analysis

The molecular structure of 1-butyl-3-methylimidazolium hydroxide is characterized by its imidazolium ring, butyl side chain, and hydroxide anion. Crystallographic studies have revealed the presence of hydrogen bonding networks involving the hydroxide anion, which play a significant role in the physical properties of the ionic liquid. The structure is also influenced by the hydrophobic interactions between the butyl groups, contributing to its solvation properties and stability (Saha et al., 2003).

Chemical Reactions and Properties

1-Butyl-3-methylimidazolium hydroxide participates in a variety of chemical reactions, serving as a solvent, catalyst, or reactant depending on the context. Its basic nature makes it effective in promoting reactions such as the Markovnikov addition and the synthesis of oximes. Its use in catalysis is highlighted by its efficiency in condensation reactions of aldehydes and ketones with hydroxylamine hydrochloride under ultrasound irradiation, showcasing its role in enhancing reaction rates and yields (Zang et al., 2009).

Physical Properties Analysis

The physical properties of 1-butyl-3-methylimidazolium hydroxide, such as density, viscosity, and electrical conductivity, are influenced by its molecular structure and interactions. These properties are crucial for its applications as an electrolyte in electrochemical processes. For instance, the ionic liquid exhibits low viscosity and high electrical conductivity, making it an excellent candidate for use in batteries and electrochemical devices (Wang et al., 2010).

Chemical Properties Analysis

Chemically, 1-butyl-3-methylimidazolium hydroxide is stable under a wide range of conditions but can undergo reactions typical of ionic liquids, such as hydrolysis. Its chemical stability, combined with its ability to dissolve various substances, makes it a valuable solvent for green chemistry applications. The understanding of its chemical behavior is essential for developing new, environmentally friendly solvents and catalytic systems (Swatloski et al., 2003).

Aplicaciones Científicas De Investigación

Application 1: Dissolution and Fractionation of Lignocellulosic Biomass

- Summary of the Application : One of the most promising applications of ionic liquids (ILs) with 1-butyl-3-methylimidazolium cation is based on their unique ability to dissolve and fractionate lignocellulosic biomass . This allows for the development of green biorefining technologies .

- Methods of Application : A complete dissolution of lignocellulose requires prolonged treatment at elevated temperatures, which can cause the partial degradation of ILs . Various analytical techniques (GC-MS, HPLC-HRMS, 2D-NMR, synchronous thermal analysis) were used for the comprehensive characterization of bmim acetate, chloride, and methyl sulfate degradation products formed at 150 °C during 6- and 24-h thermal treatment .

- Results or Outcomes : A number of volatile and non-volatile products, including monomeric and dimeric alkyl substituted imidazoles, alcohols, alkyl amines, methyl and butyl acetates, and N-alkylamides, was identified . The accumulation of thermal degradation products in ILs, in turn, affects their physico-chemical properties and thermal stability, and leads to a decrease in the decomposition temperature, a change in the shape of the thermogravimetric curves, and the formation of carbon residue during pyrolysis .

Application 2: Structural and Conformational Analysis

- Summary of the Application : The crystal structures of two polymorphic forms of 1-butyl-3-methylimidazolium nitrate are reported . The form observed at 100 K and 200 K crystallizes in the P-1 space group and contains two independent imidazolium cations and nitrate anions .

- Methods of Application : X-ray diffraction and Raman spectroscopy of the ionic liquid 1-butyl-3-methylimidazolium nitrate at temperatures from 100 to 300 K show evidence of two different polymorphs and significant temperature-dependent conformational changes .

- Results or Outcomes : Hydrogen bond interactions are present between cation C–H’s and oxygen atoms of the nitrate ions, with significant lengthening observed for three of the six close contacts (and formation of one new contact) upon conversion to the higher-temperature form . The structural details revealed in this study shed light on the intermolecular forces and the conformational changes that accompany phase changes in 1-butyl-3-methylimidazolium nitrate .

Direcciones Futuras

Propiedades

IUPAC Name |

1-butyl-3-methylimidazol-3-ium;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.H2O/c1-3-4-5-10-7-6-9(2)8-10;/h6-8H,3-5H2,1-2H3;1H2/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXOAIZOIDUQOFA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1)C.[OH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Butyl-3-methylimidazolium hydroxide | |

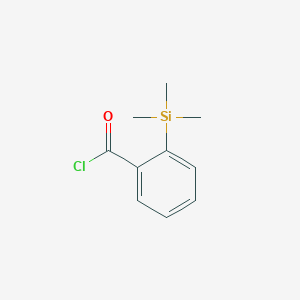

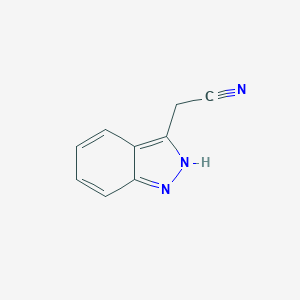

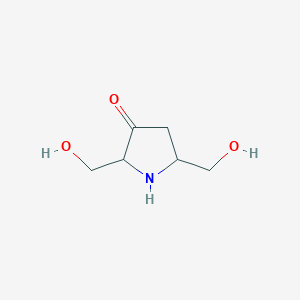

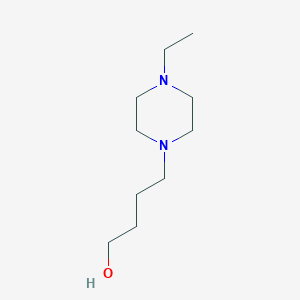

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3S,4R,5S)-3-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(sulfooxymethyl)oxan-2-yl]oxy-2,4,5,6-tetrahydroxyhexanoic acid](/img/structure/B12807.png)

![2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12814.png)

![Cyclohexanecarboxaldehyde, 4-hydroxy-3-methoxy-, [1R-(1alpha,3alpha,4beta)]-(9CI)](/img/structure/B12835.png)